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Compound of Interest

Compound Name: 3-Ethynylpyridazine

Cat. No.: B1444659

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethynylpyridazine

Abstract

3-Ethynylpyridazine is a heterocyclic compound of significant interest to researchers in
medicinal chemistry and materials science, serving as a versatile building block for the
synthesis of more complex molecular architectures. Its rigid, planar structure and the reactive
ethynyl group make it an attractive synthon for developing novel pharmaceuticals and
functional materials. Accurate and unambiguous structural confirmation is paramount for any
research and development involving this molecule. This technical guide provides a
comprehensive overview of the expected spectroscopic data for 3-ethynylpyridazine,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As
experimental data for this specific molecule is not widely consolidated in the public domain, this
document synthesizes predicted data based on established spectroscopic principles and
comparative analysis of analogous pyridazine and ethynyl-containing compounds.
Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that
researchers can generate high-quality, reliable data for validation.

Molecular Structure and Overview

3-Ethynylpyridazine (CAS: 119977-14-3) possesses a molecular formula of CeHaN2 and a
monoisotopic mass of 104.0374 Daltons. The structure features a diazine ring (pyridazine)
substituted with an ethynyl group at the C3 position. The electron-deficient nature of the
pyridazine ring, combined with the unique electronic and steric properties of the acetylene
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moiety, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the expected
features of this fingerprint across three core analytical techniques.

Table 1: Summary of Predicted Spectroscopic Data for 3-Ethynylpyridazine

Technique Parameter Predicted Value

H4: ~9.2 ppm (dd), H5: ~7.8
1H NMR Chemical Shift (d) ppm (dd), H6: ~9.0 ppm (dd),
C=C-H: ~3.4 ppm (s)

C3: ~145 ppm, C4: ~152 ppm,
C5: ~128 ppm, C6: ~150 ppm,
C=CH: ~82 ppm, C=CH: ~79
ppm

13C NMR Chemical Shift (d)

=C-H stretch: ~3300 cm4,
C=C stretch: ~2120 cm,
C=N/C=C stretch: 1600-1400

cm~t

IR Wavenumber (cm~1)

Molecular lon [M]*e: 104, Key

Mass Spec (El) Mass-to-Charge (m/z)
Fragments: 78, 52

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of 3-Ethynylpyridazine. The chemical shifts and coupling patterns of the protons
and carbons are highly sensitive to the electronic environment shaped by the two adjacent
nitrogen atoms and the triple bond.

Expertise & Rationale: Interpreting the NMR Spectra

The pyridazine ring is a Tt-deficient system, meaning the nitrogen atoms withdraw electron
density from the ring carbons. This deshielding effect causes the attached protons (H4, H5, H6)
to resonate at a significantly downfield chemical shift compared to those on a benzene ring.

e 1H NMR: The proton at the C4 position is expected to be the most downfield, influenced by
the adjacent nitrogen (N1) and the nearby ethynyl group. The H6 proton, adjacent to N1, will
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also be strongly deshielded. The H5 proton, situated between two carbons, will appear most
upfield among the aromatic signals. The protons will exhibit a characteristic three-bond
coupling pattern (ortho-like), with an additional smaller four-bond coupling (meta-like)
observable for H4 and H6. The acetylenic proton is expected to be a sharp singlet in a region
typical for terminal alkynes.

e 13C NMR: The carbon atoms directly bonded to nitrogen (C3 and C6) and the C4 atom will be
the most deshielded (highest ppm values). The two sp-hybridized carbons of the ethynyl
group will appear in the characteristic alkyne region (~70-90 ppm).

Predicted *H and **C NMR Data

Table 2: Predicted *H NMR Data (500 MHz, CDCIs)

_ Predicted & . _ _
Assignment Multiplicity Predicted J (Hz) Integration
(ppm)
J H6-H5 = 4.5,
H6 9.22 dd 1H
J H6-H4=15
J_H4-H5 = 8.5,
H4 9.01 dd - 1H
J H4-H6=15
J_H5-H4 = 8.5,
H5 7.85 dd 1H
J_H5-H6=4.5
C=C-H 3.40 S - 1H

Table 3: Predicted 3C NMR Data (125 MHz, CDCls)
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Assignment Predicted & (ppm)
C4 1525

C6 150.3

C3 145.1

C5 128.0

C=CH 82.1

C=CH 79.4

Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-resolution NMR spectra.
e Sample Preparation:
o Accurately weigh 5-10 mg of 3-Ethynylpyridazine.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a
clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide
range of organic compounds.[1][2]

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers,
an automated shimming routine is sufficient.[2]

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum using a 90° pulse.
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o Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
o Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the 13C
nucleus is much less sensitive than *H.

o To aid in assignment, consider running a DEPT-135 experiment, which will differentiate
between CH/CHs (positive signals) and CH: (negative signals) carbons. Quaternary
carbons will be absent.
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Caption: Standard workflow for NMR analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Interpreting the IR Spectrum

For 3-Ethynylpyridazine, the most diagnostic peaks arise from the alkyne and aromatic
moieties.

o Alkyne Group: The terminal alkyne gives rise to two highly characteristic absorptions: the
sharp, relatively strong =C-H stretch around 3300 cm~1, and the C=C triple bond stretch near
2120 cm~1. The latter can be weak but is very sharp.

e Aromatic Ring: The pyridazine ring will show aromatic C-H stretching vibrations just above
3000 cm~1.[3] In-plane ring stretching vibrations (C=C and C=N) typically appear in the 1600-
1400 cm~1 region.[4][5]

e "Fingerprint" Region: The region below 1300 cm~* will contain complex C-H bending and ring
deformation vibrations that are unique to the molecule's overall structure.

Table 4: Predicted Characteristic IR Absorptions (KBr Pellet)

Predicted Wavenumber

Vibrational Mode Expected Intensity
(cm~)

Acetylenic =C-H Stretch ~3300 Strong, Sharp

Aromatic C-H Stretch 3100 - 3000 Medium

Acetylenic C=C Stretch ~2120 Weak to Medium, Sharp

Aromatic Ring Stretches (C=C, )
1600 - 1400 Medium to Strong

C=N)

C-H Out-of-Plane Bending 900 - 700 Strong

Protocol for FTIR Data Acquisition (KBr Pellet)

This method is a gold standard for obtaining high-quality IR spectra of solid samples.[6]
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e Sample Preparation:

o Gently grind ~1-2 mg of 3-Ethynylpyridazine with ~100-200 mg of dry, spectroscopic-
grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a
fine, homogenous powder.

o Causality: Grinding is critical to reduce particle size below the wavelength of the IR light,
which minimizes light scattering and produces sharp, well-defined peaks.[6]

o Transfer the powder to a pellet press die.
e Pellet Formation:

o Apply pressure (typically 7-10 tons) using a hydraulic press to form a small, transparent, or
translucent KBr pellet.

o Carefully remove the pellet from the die.
e Spectrum Acquisition:
o Place the pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment first. The instrument
software will automatically ratio the sample spectrum against this background.

o Acquire the sample spectrum over the standard mid-IR range (4000-400 cm~1).[7]
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Caption: Workflow for FTIR analysis using the KBr pellet method.
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Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular
weight and crucial structural information from fragmentation patterns. Electron Impact (El)
ionization is a robust choice for small, relatively stable organic molecules like 3-
Ethynylpyridazine.

Expertise & Rationale: Interpreting the El Mass
Spectrum

In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing ionization
and fragmentation.[3]

e Molecular lon (M*e): The primary ionization event removes one electron to form the
molecular ion, a radical cation. The peak corresponding to this ion gives the molecule's
nominal mass. For CeHaNz, the expected nominal mass is 104 Da. This peak should be
reasonably intense due to the stability of the aromatic system.

o Fragmentation: The excess energy imparted during ionization leads to bond cleavage. A
likely and diagnostic fragmentation pathway is the loss of a hydrogen cyanide (HCN)
molecule from the pyridazine ring, a common fragmentation for nitrogen heterocycles.
Another expected fragmentation is the cleavage of the ethynyl group.

Table 5: Predicted Key lons in the El Mass Spectrum

m/z Value Proposed lon/Fragment Comments
104 [CeHaN2]*e Molecular lon (M+e)
Loss of HCN (27 Da) from the
78 [CsHaN]*+ )
ring
77 [CsHaN]*e Loss of HCN and He
52 [CaHa] e Loss of N2 (28 Da)
51 [CaHs]* Further fragmentation
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Protocol for Mass Spectrometry Data Acquisition (El)

e Sample Introduction:

o Introduce a small amount of the sample (sub-microgram) into the ion source. For a solid
like 3-Ethynylpyridazine, this is typically done using a direct insertion probe. For analysis
via Gas Chromatography-Mass Spectrometry (GC-MS), the sample would first be
dissolved in a volatile solvent.

e lonization:
o The sample is vaporized by heating under high vacuum.

o The gaseous molecules are bombarded with a 70 eV electron beam, causing ionization
and fragmentation.

e Mass Analysis:
o The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).
o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:

o The separated ions strike a detector, which generates a signal proportional to the ion
abundance. The resulting plot of abundance versus m/z is the mass spectrum.
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Caption: General workflow for Electron Impact Mass Spectrometry.
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Conclusion

The structural elucidation of 3-Ethynylpyridazine relies on a synergistic application of NMR,
IR, and Mass Spectrometry. This guide provides the expected spectroscopic signatures and
robust methodologies required for its unambiguous characterization. The predicted *H and 13C
NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The
distinctive IR absorptions for the terminal alkyne will verify the presence of this key functional
group. Finally, mass spectrometry will confirm the molecular weight and provide corroborating
structural evidence through predictable fragmentation pathways. By following the detailed
protocols and using the predictive data herein as a benchmark, researchers and drug
development professionals can confidently verify the identity and purity of 3-Ethynylpyridazine
in their synthetic and developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-
chem.com]

e 2. mdpi.com [mdpi.com]

» 3. scienceopen.com [scienceopen.com]

e 4. chemsynthesis.com [chemsynthesis.com]

e 5. medchemexpress.com [medchemexpress.com]

e 6. 3-Ethynylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

e 7. 3-Aminopyridine [webbook.nist.gov]
¢ 8. PubChemlLite - 3-ethynylpyridine (C7H5N) [pubchemlite.lcsb.uni.lu]

» To cite this document: BenchChem. [Spectroscopic data for 3-Ethynylpyridazine (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444659#spectroscopic-data-for-3-ethynylpyridazine-
nmr-ir-mass-spec]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1444659?utm_src=pdf-body
https://www.benchchem.com/product/b1444659?utm_src=pdf-body
https://www.benchchem.com/product/b1444659?utm_src=pdf-custom-synthesis
https://www.pipzine-chem.com/products/pyridine/3-ethynylpyridine.html
https://www.pipzine-chem.com/products/pyridine/3-ethynylpyridine.html
https://www.mdpi.com/1420-3049/19/2/2637
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.chemsynthesis.com/base/chemical-structure-31402.html
https://www.medchemexpress.com/3-ethynylpyridine.html
https://www.thermofisher.com/order/catalog/product/H53465.03
https://www.thermofisher.com/order/catalog/product/H53465.03
https://webbook.nist.gov/cgi/cbook.cgi?ID=C462088&Mask=80
https://pubchemlite.lcsb.uni.lu/e/compound/186003
https://www.benchchem.com/product/b1444659#spectroscopic-data-for-3-ethynylpyridazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1444659#spectroscopic-data-for-3-ethynylpyridazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1444659#spectroscopic-data-for-3-ethynylpyridazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b1444659#spectroscopic-data-for-3-ethynylpyridazine-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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